molecular formula C19H20N4O B6094112 4-[(1H-imidazol-2-ylmethyl)amino]-1-(1-naphthylmethyl)-2-pyrrolidinone

4-[(1H-imidazol-2-ylmethyl)amino]-1-(1-naphthylmethyl)-2-pyrrolidinone

Numéro de catalogue: B6094112
Poids moléculaire: 320.4 g/mol
Clé InChI: WWRYXERHHXONNG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-[(1H-imidazol-2-ylmethyl)amino]-1-(1-naphthylmethyl)-2-pyrrolidinone, also known as Ro 20-1724, is a selective phosphodiesterase (PDE) inhibitor. PDEs are enzymes that break down cyclic nucleotides, which play an important role in intracellular signaling pathways. By inhibiting PDE, Ro 20-1724 increases the levels of cyclic nucleotides, leading to various physiological effects.

Mécanisme D'action

4-[(1H-imidazol-2-ylmethyl)amino]-1-(1-naphthylmethyl)-2-pyrrolidinone 20-1724 acts by inhibiting PDE4, which is mainly expressed in immune cells and the central nervous system. By blocking PDE4, this compound 20-1724 increases the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important second messengers in intracellular signaling pathways. This leads to various physiological effects, including vasodilation, immune modulation, and inhibition of inflammation.
Biochemical and Physiological Effects
This compound 20-1724 has been shown to have various biochemical and physiological effects. It has been reported to increase the levels of cAMP and cGMP in various tissues, including the brain, lungs, and immune cells. This compound 20-1724 has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, such as TNF-alpha and IL-6. In addition, this compound 20-1724 has been shown to have anti-tumor effects by inhibiting the growth of cancer cells.

Avantages Et Limitations Des Expériences En Laboratoire

4-[(1H-imidazol-2-ylmethyl)amino]-1-(1-naphthylmethyl)-2-pyrrolidinone 20-1724 has several advantages for laboratory experiments. It is a selective PDE4 inhibitor, which means that it specifically targets this enzyme without affecting other PDE isoforms. This allows for more precise and specific studies of the effects of PDE4 inhibition. This compound 20-1724 is also relatively stable and can be easily synthesized in large quantities.
However, this compound 20-1724 also has some limitations. It has a relatively short half-life, which means that it needs to be administered frequently to maintain its effects. In addition, this compound 20-1724 can have off-target effects at high concentrations, which can complicate interpretation of experimental results.

Orientations Futures

4-[(1H-imidazol-2-ylmethyl)amino]-1-(1-naphthylmethyl)-2-pyrrolidinone 20-1724 has potential for further research in several areas. One potential area of investigation is its role in the treatment of neurodegenerative diseases. This compound 20-1724 has been shown to have neuroprotective effects in animal models of Alzheimer's and Parkinson's, and further studies could explore its potential as a therapeutic agent.
Another area of research is the potential use of this compound 20-1724 in the treatment of inflammatory diseases. This compound 20-1724 has been shown to have anti-inflammatory effects in various cell types, and further studies could explore its potential as an anti-inflammatory agent.
Finally, this compound 20-1724 has potential for further investigation in the field of oncology. It has been shown to have anti-tumor effects in various cancer cell lines, and further studies could explore its potential as a cancer therapeutic agent.
Conclusion
In conclusion, this compound 20-1724 is a selective PDE4 inhibitor that has potential for various therapeutic applications. Its mechanism of action involves increasing the levels of cyclic nucleotides, leading to various biochemical and physiological effects. While this compound 20-1724 has advantages for laboratory experiments, it also has limitations that need to be taken into account. Further research is needed to explore its potential in various areas, including neurodegenerative diseases, inflammatory diseases, and oncology.

Méthodes De Synthèse

4-[(1H-imidazol-2-ylmethyl)amino]-1-(1-naphthylmethyl)-2-pyrrolidinone 20-1724 can be synthesized through a multistep process starting from 1-(1-naphthylmethyl)pyrrolidin-2-one and 2-(chloromethyl)imidazole. The synthesis involves several chemical reactions, including nucleophilic substitution, condensation, and cyclization. The final product is obtained through purification and crystallization.

Applications De Recherche Scientifique

4-[(1H-imidazol-2-ylmethyl)amino]-1-(1-naphthylmethyl)-2-pyrrolidinone 20-1724 has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective, anti-inflammatory, and anti-tumor effects. In particular, this compound 20-1724 has been investigated for its role in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Propriétés

IUPAC Name

4-(1H-imidazol-2-ylmethylamino)-1-(naphthalen-1-ylmethyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O/c24-19-10-16(22-11-18-20-8-9-21-18)13-23(19)12-15-6-3-5-14-4-1-2-7-17(14)15/h1-9,16,22H,10-13H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWRYXERHHXONNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC2=CC=CC3=CC=CC=C32)NCC4=NC=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.